molecular formula C11H11NO3S B107933 (4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid CAS No. 17547-79-4

(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid

Cat. No. B107933
CAS RN: 17547-79-4
M. Wt: 237.28 g/mol
InChI Key: VCSCQLDBPVHQPW-UHFFFAOYSA-N
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Description

“(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid” is a chemical compound . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid” is represented by the SMILES string OC(=O)CC1CSc2ccccc2NC1=O . The molecular formula is C11H11NO3S and the molecular weight is 237.27 .


Chemical Reactions Analysis

The specific chemical reactions involving “(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid” are not provided in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid” are not fully detailed in the search results .

Scientific Research Applications

Pharmacological Profile of Benzothiazepines

The 1,5-benzothiazepines are prominent for their versatile bioactivities in drug research. They have been identified to exhibit a wide array of biological activities, such as coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker properties. These derivatives are particularly interesting for lead discovery due to their activity against different families of targets. The exploration of 1,5-benzothiazepine derivatives is driven by the need for efficacious and safe therapeutic agents, with research focusing on the synthesis and chemical transformations of these compounds to develop newer compounds possessing the 1,5-benzothiazepines moiety (Dighe et al., 2015).

Synthetic Approaches and Biological Activities

In addition to their pharmacological attributes, 1,5-benzothiazepines are subject to extensive synthetic exploration to identify novel compounds with enhanced biological activities. These activities encompass a range from antimicrobial, anticancer, antifungal, anthelmintic, anti-diabetic, to amyloid imaging agents and anticancer agents. The synthesis and pharmacological evaluation of these derivatives are crucial for developing new therapeutic agents with potential efficacy and safety profiles better than existing treatments. The structure-activity relationship of the most potent compounds is discussed extensively to guide medicinal chemists in developing new compounds (Khasimbi et al., 2021).

Safety And Hazards

The safety and hazards associated with “(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid” are not explicitly mentioned in the search results .

Future Directions

The future directions for research or applications of “(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid” are not specified in the search results .

properties

IUPAC Name

2-(4-oxo-3,5-dihydro-2H-1,5-benzothiazepin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c13-10(14)5-7-6-16-9-4-2-1-3-8(9)12-11(7)15/h1-4,7H,5-6H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSCQLDBPVHQPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C2S1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342288
Record name (4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid

CAS RN

17547-79-4
Record name (4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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